
Cox-2-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-23 is a selective inhibitor of the cyclooxygenase-2 enzyme, which plays a crucial role in the inflammatory process and is implicated in various diseases, including cancer and arthritis . Cyclooxygenase-2 inhibitors are designed to reduce inflammation and pain by specifically targeting the cyclooxygenase-2 enzyme, thereby minimizing the gastrointestinal side effects associated with non-selective inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-23 typically involves the use of computer-aided drug design to identify potential inhibitors with high binding affinity to the cyclooxygenase-2 enzyme . The identified compounds are then synthesized using standard organic synthesis techniques, including the formation of key intermediates and their subsequent functionalization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency as a cyclooxygenase-2 inhibitor.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties, such as increased selectivity for the cyclooxygenase-2 enzyme and reduced side effects .
Scientific Research Applications
Cox-2-IN-23 has a wide range of scientific research applications, including:
Mechanism of Action
Cox-2-IN-23 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The inhibition of cyclooxygenase-2 reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . The molecular targets involved include the active site of the cyclooxygenase-2 enzyme, where this compound binds and blocks its activity .
Comparison with Similar Compounds
Cox-2-IN-23 is compared with other selective cyclooxygenase-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib . While all these compounds share the common mechanism of selectively inhibiting cyclooxygenase-2, this compound is unique in its specific binding affinity and reduced side effects . Similar compounds include:
Celecoxib: A widely used cyclooxygenase-2 inhibitor with anti-inflammatory and analgesic properties.
Rofecoxib: A potent cyclooxygenase-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
This compound stands out due to its improved selectivity and reduced risk of adverse effects, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C24H25N5O3S2 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-(butylamino)-2-phenoxy-5-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H25N5O3S2/c1-2-3-14-26-20-15-17(23-27-28-24(33)29(23)18-10-6-4-7-11-18)16-21(34(25,30)31)22(20)32-19-12-8-5-9-13-19/h4-13,15-16,26H,2-3,14H2,1H3,(H,28,33)(H2,25,30,31) |
InChI Key |
JHVVXINBKCEAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)S(=O)(=O)N)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


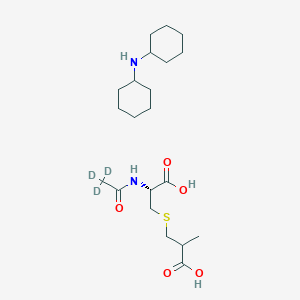
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
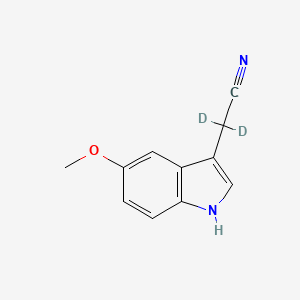
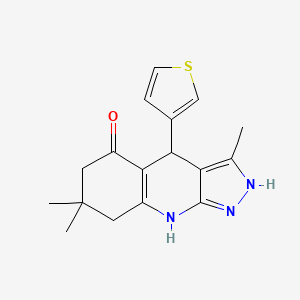
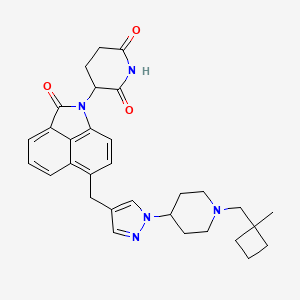
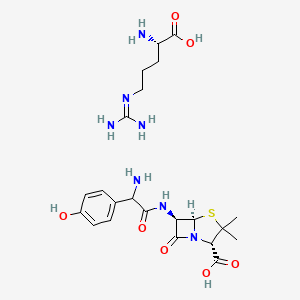

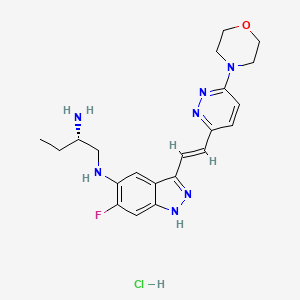
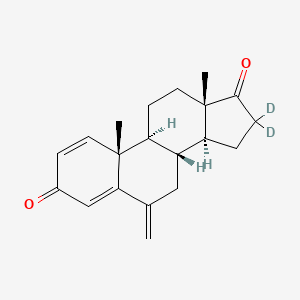
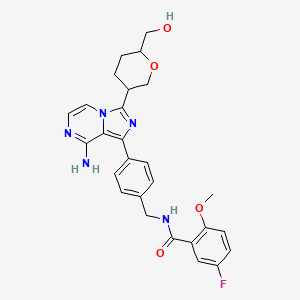
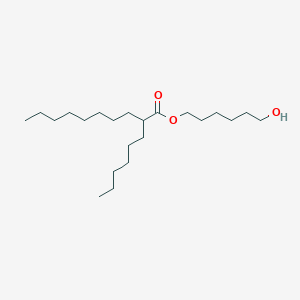
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)

![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
